molecular formula C13H12ClN3O B13652797 2-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one

2-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one

Cat. No.: B13652797
M. Wt: 261.70 g/mol
InChI Key: ZIYLMJAYDRUZLS-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one is a compound belonging to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties . This compound, in particular, has been studied for its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of aminobenzophenones with appropriate reagents under controlled conditions . The reaction typically requires the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. Continuous flow synthesis allows for the efficient and scalable production of benzodiazepines by optimizing reaction conditions and minimizing by-products . This method is advantageous for producing large quantities of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazepines with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to interact with the GABA receptor and modulate neurotransmitter activity makes it a valuable compound for therapeutic applications .

Properties

Molecular Formula

C13H12ClN3O

Molecular Weight

261.70 g/mol

IUPAC Name

2-(4-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one

InChI

InChI=1S/C13H12ClN3O/c14-10-4-2-9(3-5-10)11-8-12-13(18)15-6-1-7-17(12)16-11/h2-5,8H,1,6-7H2,(H,15,18)

InChI Key

ZIYLMJAYDRUZLS-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=CC(=NN2C1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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